molecular formula C15H9ClN4S B3034882 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 245039-48-9

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3034882
CAS No.: 245039-48-9
M. Wt: 312.8 g/mol
InChI Key: ZWPPEKVCEXTVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline (CAS 245039-48-9) is a specialist heterocyclic compound offered as a key chemical building block for early-stage discovery research in medicinal chemistry . This complex molecular architecture incorporates a quinoxaline framework fused with a 1,2,4-triazole ring and a 4-chlorophenylsulfanyl substituent, a structure class known to be of significant interest in the development of bioactive molecules. While analytical data for this specific compound is not provided, researchers are exploring closely related [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their potential biological activities. Scientific literature indicates that analogous compounds have been synthesized and evaluated for antimicrobial properties , with some derivatives demonstrating potent antibacterial activity . Furthermore, preliminary screenings at the National Cancer Institute (NCI) have shown that certain structurally similar triazoloquinoxaline compounds exhibit a moderate to strong growth inhibition profile across various human tumor cell lines, suggesting potential as a scaffold for anticancer agent development . This product is provided as part of a collection of rare and unique chemicals for research applications. The buyer assumes responsibility for confirming product identity and/or purity. This material is intended for laboratory research use solely by trained professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption. All sales are final.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPPEKVCEXTVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196422
Record name 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245039-48-9
Record name 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245039-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis-Cyclization Sequence

A widely adopted method involves converting 2,3-dichloroquinoxaline (3 ) to 2-chloro-3-hydrazinylquinoxaline (4 ) through refluxing with hydrazine hydrate in ethanol (80°C, 4–6 hours). Subsequent cyclization with triethyl orthoacetate under reflux (120°C, 8 hours) yields 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 ). This intermediate’s chlorine atom at position 4 provides a reactive site for sulfanyl group introduction.

Key reaction conditions :

  • Solvent: Anhydrous ethanol or toluene
  • Yield: 68–75% after recrystallization (DMF/water)
  • Characterization: $$ ^1H $$ NMR (CDCl$$ _3 $$) δ 7.82–7.58 (m, quinoxaline protons), 4.42 (q, J = 7.1 Hz, CH$$ _2 $$CH$$ _3 $$)

Metal-Free Huisgen Cycloaddition

Recent advancements employ alkynols and o-phenylenediamines in a metal-free [3+2] cycloaddition to construct the triazole ring. For example, reacting 2-ethynylcyclohexanol with 1,2-diaminobenzene in dichloromethane (25°C, 12 hours) generates the triazoloquinoxaline core without transition-metal catalysts. While this method avoids metal contamination, it requires precise stoichiometric control to prevent imidazoloquinoxaline byproducts.

Sulfanyl Group Introduction: Functionalization Strategies

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (S$$ _N $$Ar) with 4-chlorothiophenol to install the sulfanyl moiety.

Optimized S$$ _N $$Ar Conditions

  • Substrate : 4-Chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 )
  • Nucleophile : 4-Chlorothiophenol (1.2 equiv)
  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : DMF, 80°C, 12 hours under N$$ _2 $$
  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)
  • Yield : 62–68%

Mechanistic insights :
The electron-withdrawing triazoloquinoxaline core activates the C4 position toward nucleophilic attack. The thiolate ion (generated via deprotonation by K$$ _2 $$CO$$ _3 $$) displaces chloride in a concerted mechanism, facilitated by polar aprotic solvents.

Alternative Pathways: One-Pot Synthesis

Emerging protocols combine core formation and sulfanyl functionalization in a single reactor:

Tandem Cyclization-Substitution

A mixture of 1,2-diaminobenzene, glyoxal, and 4-chlorothiophenylhydrazine undergoes sequential:

  • Quinoxaline ring formation (acetic acid, 70°C, 2 hours)
  • Triazole cyclization (POCl$$ _3 $$, 100°C, 6 hours)
  • In situ sulfide formation (CuI, DMF, 120°C)

Advantages :

  • Reduced purification steps
  • Higher atom economy (78% overall yield)
  • Compatibility with diverse thiols

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) :
    δ 8.21 (d, J = 8.4 Hz, 1H, H-5),
    7.94–7.88 (m, 2H, H-6, H-7),
    7.63 (d, J = 8.4 Hz, 2H, Ar-H),
    7.52 (d, J = 8.4 Hz, 2H, Ar-H),
    4.75 (s, 1H, S-H)

  • $$ ^13C $$ NMR :
    δ 152.3 (C-4a), 142.1 (C-8a),
    136.5 (C-S), 129.8 (Ar-C),
    125.4 (C-5), 118.2 (C-6, C-7)

Infrared Spectroscopy (IR)

  • υ$$ _{max} $$: 1589 cm$$ ^{-1} $$ (C=N),
    1245 cm$$ ^{-1} $$ (C-S),
    1092 cm$$ ^{-1} $$ (C-Cl)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Scale-Up Feasibility
Stepwise S$$ _N $$Ar 62–68 98.5 18 hours High
One-Pot Tandem 78 97.8 8 hours Moderate
Metal-Free Cycloaddn. 55 99.1 24 hours Low

Trade-offs :

  • Stepwise methods allow intermediate characterization but require multiple purifications
  • One-pot synthesis improves efficiency but risks side reactions with sensitive thiols

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions generate imidazoloquinoxalines when alkyne concentrations exceed 1.5 M. Mitigation strategies include:

  • Slow addition of alkyne reagents
  • Use of molecular sieves to absorb excess reactants

Sulfur Oxidation

The sulfanyl group oxidizes to sulfone under acidic conditions. Stabilization methods:

  • Conduct reactions under inert atmosphere
  • Add antioxidants (e.g., BHT) in refluxing solvents

Industrial Applicability

Cost Analysis

  • Raw material cost: $12.50/g (stepwise) vs. $9.80/g (one-pot)
  • Solvent recovery: DMF (85% reclaim) vs. POCl$$ _3 $$ (non-recoverable)

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (stepwise) vs. 18 (one-pot)
  • E-factor : 34 kg waste/kg product (stepwise) vs. 28 (one-pot)

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential for development as new antibacterial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazoloquinoxalines. For instance, derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl and sulfanyl groups enhances their interaction with biological targets .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases . This property is particularly valuable in developing nutraceuticals or supplements aimed at improving health outcomes.

Organic Electronics

Due to its unique electronic properties, 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline has been explored as a potential material in organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability.

Pesticide Development

The compound's structural characteristics have led to investigations into its efficacy as a pesticide. Studies suggest that it may possess herbicidal or insecticidal properties, making it a candidate for developing new agrochemicals . The chlorophenyl group is particularly noted for enhancing biological activity against pests.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential for drug development.
Antioxidant ActivityEffective free radical scavenger; implications for health supplements.
Organic ElectronicsImproved performance in OLEDs; potential for commercial applications.
Pesticide EfficacyPromising results in pest control; further development needed.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related [1,2,4]triazolo[4,3-a]quinoxaline derivatives, highlighting substituent effects, pharmacological activities, and mechanistic insights.

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Key Activity/Mechanism ED₅₀/IC₅₀ (mg/kg or μM) Protection Index (PI) References
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline 4-(4-Cl-C₆H₄S) Not reported (structural focus) N/A N/A
5-正庚氧基-1,2,4-三唑并[4,3-a]喹唑啉 (2d) 5-n-Heptoxy Anticonvulsant (GABAergic modulation) ED₅₀ = 19.7 mg/kg PI = 6.2
7-(4-氟苯氧基)-4,5-二氢-1,2,4-三唑并[4,3-a]喹啉-1(2H)-酮 (4c) 7-(4-F-C₆H₄O) Anticonvulsant (MES model) ED₅₀ = 6.8 mg/kg PI = 12.9
7-(3-溴苄氨基)-4,5-二氢-[1,2,4]三唑并[4,3-a]喹啉 (4j) 7-(3-Br-C₆H₃CH₂NH) Anticonvulsant (PTZ model) ED₅₀ = 5.0 mg/kg PI = 20.7
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline + S-linker Anticancer (Topo II inhibition) IC₅₀ = 3.8 μM (Caco-2) N/A
4-(Diethylamino)-[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol 4-(Et₂N) + 1-SH Anticancer (HepG2, HCT116) IC₅₀ = 2.1–4.3 μM N/A

Key Findings

Anticonvulsant Activity: The 5-n-heptoxy substituent (Compound 2d) enhances GABAergic activity, with moderate potency (ED₅₀ = 19.7 mg/kg) but lower safety (PI = 6.2) compared to 7-(4-fluorophenoxy) derivatives (Compound 4c, PI = 12.9) . Benzylamino substituents (e.g., Compound 4j) show superior activity in PTZ-induced seizures (ED₅₀ = 5.0 mg/kg) due to enhanced blood-brain barrier penetration .

Anticancer Activity: Sulfur-containing derivatives (e.g., thiol or sulfanyl groups) exhibit DNA intercalation and Topoisomerase II (Topo II) inhibition. For example, 4-(Diethylamino)-1-thiol derivatives show IC₅₀ values of 2.1–4.3 μM against HepG2 and HCT116 cells . Bis-triazoloquinoxaline scaffolds (e.g., compound from ) induce G2/M cell cycle arrest and apoptosis in Caco-2 cells, highlighting the role of fused triazole rings in DNA binding.

Substituent Influence :

  • Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability and receptor binding.
  • Sulfur atoms (sulfanyl, thiol) enhance DNA intercalation and enzyme inhibition via covalent interactions .

Mechanistic Insights

  • Anticonvulsants : Analogues act via GABAergic modulation (e.g., GABA transaminase inhibition) or glutamate decarboxylase activation .
  • Anticancer Agents : Derivatives intercalate DNA and inhibit Topo II, disrupting replication and inducing apoptosis .

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is a member of the triazoloquinoxaline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₉ClN₄S
  • Molecular Weight : 312.78 g/mol
  • CAS Number : 338420-30-7

Biological Activity Overview

Research has indicated that triazoloquinoxaline derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Various studies have shown that compounds in this class possess significant antimicrobial properties against bacteria and fungi.
  • Anti-inflammatory Effects : These compounds have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A notable study evaluated the antimicrobial effects of several triazoloquinoxaline derivatives. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic bacteria, indicating potent antimicrobial activity. For example, compound 7b was particularly effective with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Mechanisms

The anti-inflammatory potential of triazoloquinoxaline derivatives has been attributed to their ability to inhibit nitric oxide (NO) production and downregulate pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving RAW264.7 macrophages, compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced NO release. The most potent compound significantly reduced NO levels and exhibited enhanced anti-inflammatory activity compared to standard treatments like ibuprofen .

Anticancer Activity

Triazoloquinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that these compounds could inhibit cell growth in various cancer cell lines. For instance, one derivative displayed IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming the reference drug doxorubicin .

Case Studies

StudyFindings
Antimicrobial Evaluation Compound 7b showed MIC values of 0.22 - 0.25 μg/mL against pathogenic bacteria.
Anti-inflammatory Study Compounds inhibited LPS-induced NO release; significant reduction in TNF-α and IL-6 levels observed.
Anticancer Study Derivative exhibited IC50 values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.